

An In-depth Technical Guide to 4-Benzoylbenzoic Acid (4-Carboxybenzophenone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzoylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzoylbenzoic acid**, also known as 4-carboxybenzophenone. It covers its fundamental properties, synthesis, spectroscopic data, and key applications, with a focus on its role as a photosensitizer in research and its potential in drug development.

Chemical Synonyms and Identifiers

4-Benzoylbenzoic acid is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

Synonym	Identifier
4-Carboxybenzophenone	CAS Number: 611-95-0[1]
p-Benzoylbenzoic acid	PubChem CID: 69147[1]
Benzophenone-4-carboxylic acid	EC Number: 210-286-0[1]
4-(Phenylcarbonyl)benzoic acid	MDL Number: MFCD00002560[1]
Benzoic acid, 4-benzoyl-	Beilstein/REAXYS Number: 1960224
NSC 37115	ChEBI ID: CHEBI:39933
p-Carboxybenzophenone	IUPAC Name: 4-benzoylbenzoic acid[1]

Physicochemical Properties

The key physicochemical properties of **4-Benzoylbenzoic acid** are summarized in the table below. This data is essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ O ₃	[1]
Molecular Weight	226.23 g/mol	[1]
Melting Point	198-200 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO and methanol. Sparingly soluble in water.	
pKa	3.41 ± 0.04	[2]
LogP	2.8	

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of **4-Benzoylbenzoic acid**.

¹H and ¹³C NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) spectra of **4-Benzoylbenzoic acid** provide detailed information about its molecular structure.

¹H NMR (DMSO-d₆, 400 MHz): δ 13.4 (s, 1H, -COOH), 8.12 (d, J=8.4 Hz, 2H), 7.80 (d, J=8.4 Hz, 2H), 7.72 (d, J=7.6 Hz, 2H), 7.65 (t, J=7.4 Hz, 1H), 7.55 (t, J=7.6 Hz, 2H).

¹³C NMR (DMSO-d₆, 100 MHz): δ 195.8 (C=O), 167.1 (COOH), 142.1, 137.8, 133.0, 132.5, 130.1, 129.8, 129.0, 128.8.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum is characteristic of the functional groups present in **4-Benzoylbenzoic acid**.

Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch (carboxylic acid)
1690	C=O stretch (carboxylic acid)
1660	C=O stretch (ketone)
1600, 1450	C=C stretch (aromatic)
1320, 1280	C-O stretch and O-H bend

Mass Spectrometry

The mass spectrum of **4-Benzoylbenzoic acid** shows a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): m/z = 226
- Major Fragments: m/z = 209 ([M-OH]⁺), 181 ([M-COOH]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Benzoylbenzoic acid** and its application as a photosensitizer.

Synthesis of 4-Benzoylbenzoic Acid

A common and efficient method for the synthesis of **4-Benzoylbenzoic acid** involves a two-step process: Friedel-Crafts acylation of toluene followed by oxidation of the methyl group.

Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

This reaction synthesizes 4-methylbenzophenone, the precursor to **4-Benzoylbenzoic acid**.

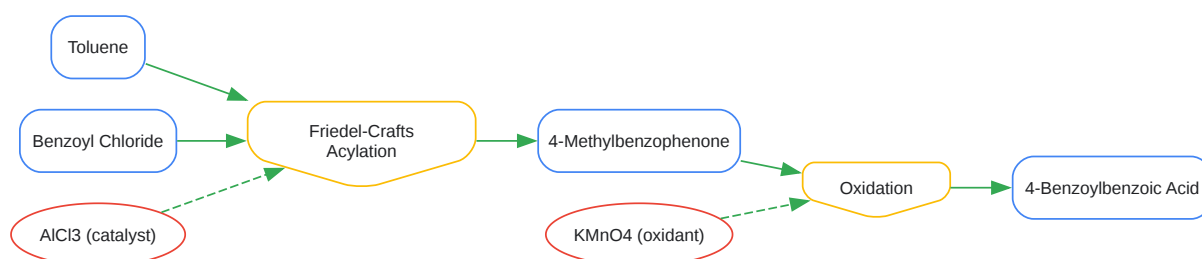
- Materials: Anhydrous aluminum chloride (AlCl_3), toluene, benzoyl chloride, dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl_3 (1.1 eq) in dry DCM under an inert atmosphere.
 - Cool the suspension in an ice bath.
 - Slowly add a solution of benzoyl chloride (1.0 eq) in dry DCM to the stirred suspension.
 - After the addition is complete, add toluene (1.5 eq) dropwise to the reaction mixture.
 - Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
 - Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-methylbenzophenone.

- Purify the product by recrystallization or column chromatography.

Step 2: Oxidation of 4-Methylbenzophenone to **4-Benzoylbenzoic Acid**

The methyl group of 4-methylbenzophenone is oxidized to a carboxylic acid.

- Materials: 4-methylbenzophenone, potassium permanganate (KMnO_4), sodium hydroxide (NaOH), sulfuric acid (H_2SO_4), water.
- Procedure:
 - Dissolve 4-methylbenzophenone (1.0 eq) in a solution of NaOH in water.
 - Heat the solution to reflux.
 - Slowly add a solution of KMnO_4 (3.0 eq) in water to the refluxing mixture.
 - Continue refluxing until the purple color of the permanganate disappears.
 - Cool the reaction mixture and filter off the manganese dioxide precipitate.
 - Acidify the filtrate with dilute H_2SO_4 to precipitate the **4-Benzoylbenzoic acid**.
 - Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.



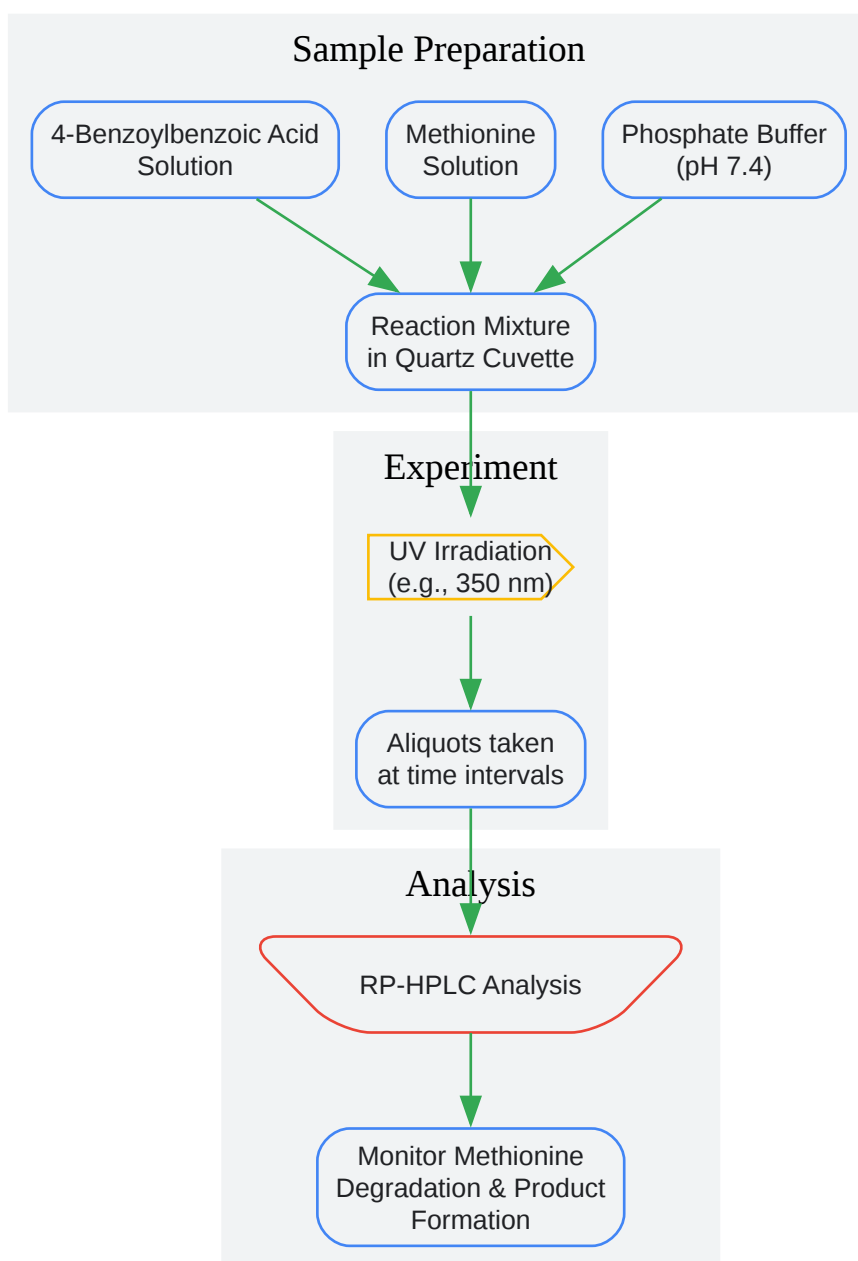
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*Synthesis workflow for **4-Benzoylbenzoic acid**.*

Application as a Photosensitizer: Photo-oxidation of Methionine

4-Benzoylbenzoic acid is an effective photosensitizer, capable of generating reactive oxygen species upon UV irradiation. This protocol describes its use in the photo-oxidation of the amino acid methionine.

- Materials: **4-Benzoylbenzoic acid**, methionine, phosphate buffer (pH 7.4), a UV light source (e.g., 350 nm), quartz cuvettes, HPLC system for analysis.
- Procedure:
 - Prepare a stock solution of **4-Benzoylbenzoic acid** in a suitable solvent (e.g., DMSO) and a stock solution of methionine in phosphate buffer.
 - In a quartz cuvette, prepare the reaction mixture by adding the appropriate volumes of the stock solutions and phosphate buffer to achieve the desired final concentrations (e.g., 100 μ M **4-Benzoylbenzoic acid** and 1 mM methionine).
 - Irradiate the sample with a UV light source at a controlled temperature.
 - At various time points, withdraw aliquots from the reaction mixture.
 - Analyze the aliquots by reverse-phase HPLC to monitor the degradation of methionine and the formation of oxidation products (e.g., methionine sulfoxide).
 - A control experiment without **4-Benzoylbenzoic acid** should be performed to ensure that the observed oxidation is due to photosensitization.



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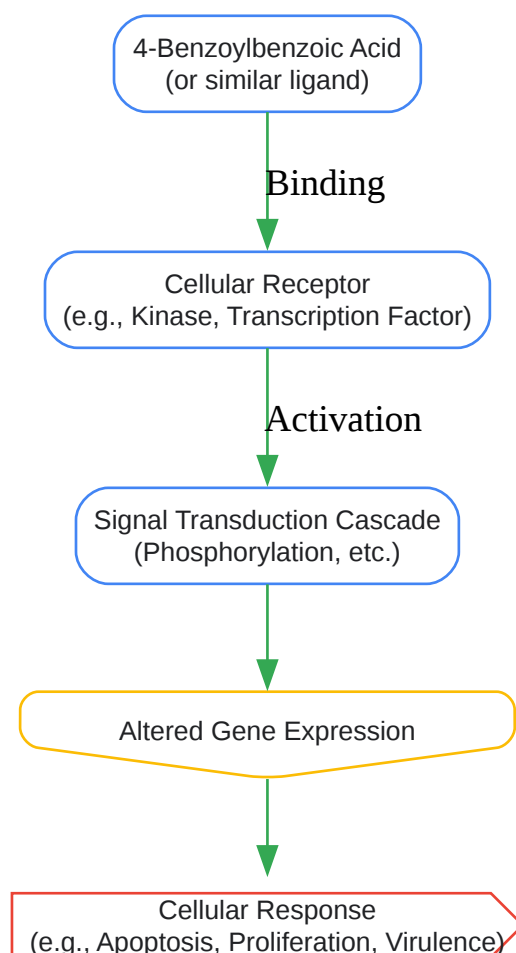
Experimental workflow for photosensitized oxidation.

Role in Signaling Pathways and Drug Development

While direct evidence of **4-Benzoylbenzoic acid**'s involvement in specific signaling pathways is an active area of research, its structural similarity to other biologically active benzoic acid derivatives, such as 4-hydroxybenzoic acid, suggests potential interactions with cellular

signaling cascades. 4-Hydroxybenzoic acid has been shown to mediate signaling systems in bacteria, controlling virulence and physiology.[4][5] This suggests that **4-Benzoylbenzoic acid** could potentially modulate similar pathways, making it a molecule of interest for the development of novel therapeutic agents, particularly in the field of antimicrobial research.

The photosensitizing properties of **4-Benzoylbenzoic acid** are also being explored in photodynamic therapy (PDT), a promising cancer treatment modality. In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength leads to the generation of cytotoxic reactive oxygen species, resulting in tumor cell death.



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Hypothetical signaling pathway involving a benzoic acid derivative.

Conclusion

4-Benzoylbenzoic acid is a versatile molecule with a well-defined chemical profile and a growing number of applications in research and development. Its utility as a photosensitizer is well-established, and its potential as a modulator of biological signaling pathways presents exciting opportunities for future drug discovery efforts. This guide provides a solid foundation of technical information to aid researchers in their work with this important compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzoylbenzoic Acid (4-Carboxybenzophenone)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057700#synonyms-for-4-benzoylbenzoic-acid-e-g-4-carboxybenzophenone]

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